1-(3'-Amino-biphenyl-3-yl)-ethanone
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Overview
Description
1-(3’-Amino-biphenyl-3-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an amino group at the 3’ position and an ethanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Amino-biphenyl-3-yl)-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration followed by reduction to introduce the amino group at the 3’ position.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3’-Amino-biphenyl-3-yl)-ethanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Amino-biphenyl-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Nitro-biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Alkylated or acylated biphenyl derivatives.
Scientific Research Applications
1-(3’-Amino-biphenyl-3-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3’-Amino-biphenyl-3-yl)-ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4’-Amino-biphenyl-4-yl)-ethanone
- 1-(3’-Amino-biphenyl-4-yl)-ethanone
- 1-(3’-Amino-biphenyl-2-yl)-ethanone
Comparison: 1-(3’-Amino-biphenyl-3-yl)-ethanone is unique due to the specific positioning of the amino and ethanone groups on the biphenyl core. This unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
1-[3-(3-aminophenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQHGSYXTXZRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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